molecular formula C13H13ClN4O2 B2825103 5-氯-6-[3-(2-氧代-1,3-噁唑啉-3-基)吡咯烷-1-基]吡啶-3-碳腈 CAS No. 2380042-09-9

5-氯-6-[3-(2-氧代-1,3-噁唑啉-3-基)吡咯烷-1-基]吡啶-3-碳腈

货号: B2825103
CAS 编号: 2380042-09-9
分子量: 292.72
InChI 键: CDMDPVCVDPFQPZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-Chloro-6-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile” is also known as Rivaroxaban . It is a potent antithrombotic agent and a direct inhibitor of the coagulation enzyme Factor Xa (FXa) . The molecular weight of Rivaroxaban is 435.88 .


Synthesis Analysis

The synthesis of Rivaroxaban involves several steps . The process starts with the reaction of CbzCl with THF at -20 °C. This is followed by the reaction with n-BuLi in THF, which is then allowed to warm to room temperature. The product is then refluxed with EtOH/H2O (9:1). The next step involves the reaction with MsCl and NEt3 in CH2Cl2, which is then allowed to warm to room temperature. This is followed by the reaction with potassium phthalimide in CH3CN. The final steps involve the reaction with N,N¢-carbonyldiimidazole (CDI), DMAP in THF under reflux, and then with MeNH2 in MeOH under reflux or N2H4âH2O in MeOH under reflux .


Chemical Reactions Analysis

The chemical reactions involving Rivaroxaban are complex and involve multiple steps . The compound interacts with the neutral ligand chlorothiophene in the S1 subsite, which allows for the combination of good oral bioavailability and high potency .


Physical and Chemical Properties Analysis

Rivaroxaban has a molecular weight of 435.88 . It contains not less than 98.0% and not more than 102.0% of Rivaroxaban (C 19 H 18 ClN 3 O 5 S), calculated on the anhydrous basis .

科学研究应用

化学合成和反应

  • 非稳定氮甲碱叶立德的生成:加热 α-氨基酸与羰基化合物通过水和二氧化碳的消除生成 N-未取代或 N-取代的氮甲碱叶立德。这些叶立德被烯烃、乙炔和羰基偶极亲和体捕获,生成吡咯烷、吡咯啉和恶唑烷,有时分离出中间体 5-恶唑烷酮。可以通过此路线获得母体氮甲碱叶立德的合成等价物 (Tsuge 等,1987)
  • 用于多环吡咯烷的双 1,3-偶极环加成:源自恶唑烷-5-酮脱羧的非稳定氮甲碱叶立德用于双 1,3-偶极环加成,以非对映选择性地合成含吡咯烷的四环化合物。该方法涉及涉及两个非稳定氮甲碱叶立德的一锅五组分反应 (Zhang 等,2019)

衍生物的合成

  • 吡啶衍生物的合成:两种吡啶衍生物,6-(2-氯苯基)-2,3-二氢-1-甲基-3-氧代-2-苯基-1H-吡唑并[4,3-b]吡啶-5-碳腈 (C1) 和 6-(4-氯苯基)-2,3-二氢-1-甲基-3-氧代-2-苯基-1H-吡唑并[4,3-b]吡啶-5-碳腈 (C2),使用各种技术进行合成以确认它们的分子结构,在光学和二极管特性中应用 (Zedan 等,2020)

在分子对接和筛选中的应用

  • 分子对接和筛选:已经合成了新的吡啶和稠合吡啶衍生物,从 6-(3,4-二甲基苯基)-2-肼基-4-(噻吩-2-基)-吡啶-3-碳腈开始。这些化合物经过计算机分子对接筛选,并表现出抗菌和抗氧化活性 (Flefel 等,2018)

抗氧化活性研究

  • 抗氧化活性的研究:源自四氢嘧啶衍生物的新合成化合物,显示出抗氧化活性,包括稠合杂环化合物,如噻唑并嘧啶、四唑并嘧啶、嘧啶并喹唑啉等 (Salem 等,2015)

合成和抗菌活性

  • 新型基于嘧啶的杂环化合物的抗菌活性:一系列新型嘧啶杂环化合物,如嘧啶并三氮杂卓、嘧啶并三嗪和三唑并嘧啶,已被合成并测试了对革兰氏阳性菌和革兰氏阴性菌的抗菌活性 (Shehta 和 Abdel Hamid,2019)

未来方向

Rivaroxaban is currently under clinical development for the prevention and treatment of thromboembolic diseases . Despite recent progress in antithrombotic therapy, there is still an unmet medical need for safe and orally available anticoagulants . The coagulation enzyme Factor Xa (FXa) is a particularly promising target, and recent efforts in this field have focused on the identification of small-molecule inhibitors with good oral bioavailability .

生化分析

Biochemical Properties

The biochemical properties of 5-Chloro-6-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile are largely defined by its interactions with various biomolecules. It has been found to interact with enzymes such as Factor Xa (FXa), a coagulation enzyme . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Cellular Effects

The effects of 5-Chloro-6-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile on cells are primarily related to its role as a potent FXa inhibitor . By inhibiting FXa, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-6-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .

Temporal Effects in Laboratory Settings

It is known that the compound has excellent in vivo antithrombotic activity .

Dosage Effects in Animal Models

The effects of 5-Chloro-6-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile vary with different dosages in animal models

Metabolic Pathways

Its role as a potent FXa inhibitor suggests that it may interact with enzymes or cofactors in the coagulation pathway .

属性

IUPAC Name

5-chloro-6-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c14-11-5-9(6-15)7-16-12(11)17-2-1-10(8-17)18-3-4-20-13(18)19/h5,7,10H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMDPVCVDPFQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。